7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is an organic compound with the CAS Number: 1059735-34-0 . It is used as an organic intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through a two-step reaction involving 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and urea .Molecular Structure Analysis
The molecular formula of this compound is C14H13Cl2N3 and it has a molecular weight of 294.18 .Chemical Reactions Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It has a predicted boiling point of 423.9±45.0 °C and a density of 1.362 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Derivatives
Kuznetsov and Chapyshev (2007) developed a method for synthesizing 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, utilizing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and various carboxamidines. These derivatives hold potential for various chemical and pharmaceutical applications due to their unique structural properties (Kuznetsov & Chapyshev, 2007).
Antifolate Inhibitors
Gangjee et al. (1998) synthesized 2,4-diamino-5,6,7,8-tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases (DHFR). These compounds were designed as analogues of trimetrexate, showing moderate inhibitory potency against DHFR from various sources. This research highlights their potential in developing treatments targeting DHFR-related diseases (Gangjee et al., 1998).
Antitumor Activity
Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against Walker 256 carcinosarcoma in rats. This research offers insights into the development of new antitumor agents (Grivsky et al., 1980).
Antimalarial and Antibacterial Effects
Elsager et al. (1972) synthesized various 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, exhibiting notable oral antimalarial activity and in vitro antibacterial activity. These findings suggest their potential application in developing new antimalarial and antibacterial drugs (Elsager et al., 1972).
Crystal Structure and Reaction Mechanisms
Chen and Liu (2019) studied the crystal structure of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. Their research provides valuable information on the molecular geometry and conformation of these compounds, which is crucial for understanding their reactivity and potential applications (Chen & Liu, 2019).
Antimicrobial Activities
Mittal et al. (2011) synthesized substituted tricyclic compounds: 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, and evaluated their antibacterial and antifungal activities. This study highlights the potential of these compounds in antimicrobial drug development (Mittal, Sarode & Vidyasagar, 2011).
Mechanism of Action
Target of Action
The primary target of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Result of Action
The result of the action of this compound is the induction of cell death due to the accumulation of DNA damage . This makes it a potential therapeutic agent for cancer treatment, as it could selectively kill cancer cells with defective DNA repair mechanisms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions can influence the compound’s stability, efficacy, and overall action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to prepare a compound that acts as a PARP inhibitor . PARP, or Poly (ADP-ribose) polymerase, is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Cellular Effects
The cellular effects of 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are not fully known. Compounds synthesized from it, such as certain PARP inhibitors, can have significant effects on cells. PARP inhibitors are known to block the action of PARP enzymes, which can prevent cancer cells from repairing their damaged DNA, leading to cell death .
Molecular Mechanism
It is known that it can be used to synthesize compounds that act as PARP inhibitors . These inhibitors work by binding to the PARP enzyme and preventing it from performing its function, which is to help repair damaged DNA in cells .
Properties
IUPAC Name |
7-benzyl-2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3/c15-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)17-14(16)18-13/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNDGYOJDNSZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676658 | |
Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059735-34-0 | |
Record name | 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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